REACTION_CXSMILES
|
[CH3:1][S:2][CH2:3][CH2:4][OH:5].[H-].[Na+].Br[CH:9]([CH3:13])[C:10]([OH:12])=[O:11]>>[CH3:1][S:2][CH2:3][CH2:4][O:5][CH:9]([CH3:13])[C:10]([OH:12])=[O:11] |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CSCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed twice with hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
CSCCOC(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.81 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |